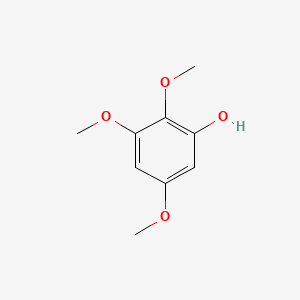
2,3,5-Trimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethoxyphenol can be achieved through several methods. One common approach involves the Baeyer-Villiger rearrangement of 3,4,5-trimethoxybenzaldehyde followed by hydrolysis . This method provides a relatively high yield of the desired product. Another method involves the methylation of hydroquinone derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 2,3,5-Trimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2,3,5-Trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,5-Trimethoxyphenol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
類似化合物との比較
3,4,5-Trimethoxyphenol: Another trimethoxy derivative with similar properties but different substitution patterns.
Eugenol: A phenolic compound with methoxy and allyl groups, known for its antimicrobial properties.
Coniferyl Alcohol: A phenolic alcohol with methoxy groups, used in the synthesis of lignin and other natural products.
Uniqueness: 2,3,5-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
20660-35-9 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC名 |
2,3,5-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5,10H,1-3H3 |
InChIキー |
FLOQPGJCOBOOQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


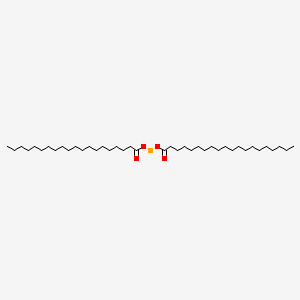

![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
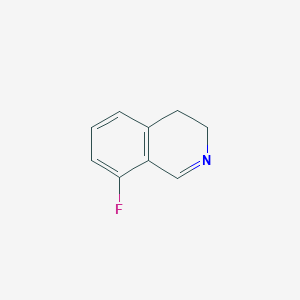
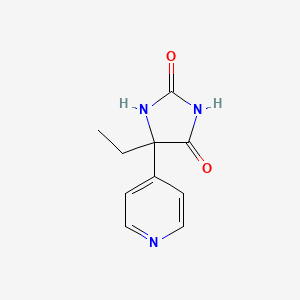
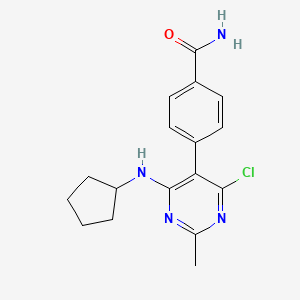
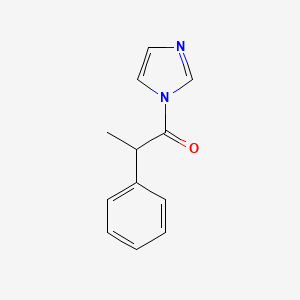

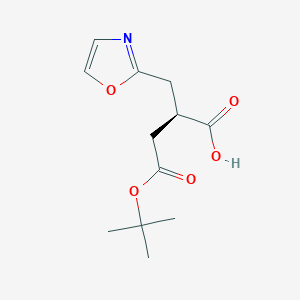
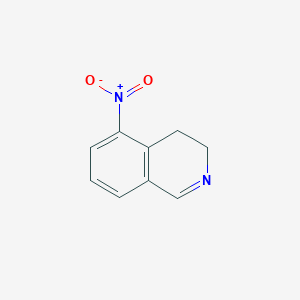

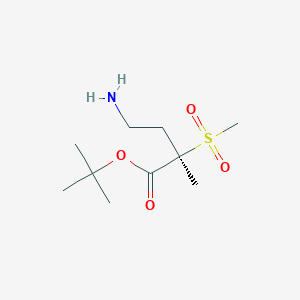
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
